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Compound of Interest

Compound Name: 4-(Morpholinomethyl)aniline

Cat. No.: B122153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
4-(Morpholinomethyl)aniline, a molecule of interest in medicinal chemistry and materials
science. This document is intended to serve as a centralized resource, presenting available
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols for acquiring such spectra.

Spectral Data Summary

While comprehensive, experimentally validated spectral data for 4-(Morpholinomethyl)aniline
is not readily available in publicly accessible databases, this section summarizes the expected
and predicted spectral characteristics. The data is organized for clarity and ease of
comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals
corresponding to the aromatic protons, the benzylic methylene protons, and the morpholine
ring protons. The chemical shifts are influenced by the electronic environment of each proton.
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

Aromatic (CeHa) 6.6-7.1 m 4H

Benzylic (CH2) ~3.4 S 2H

Morpholine (-CH2-N-) ~2.4 t 4H

Morpholine (-CH2-O-) ~3.7 t 4H

Amine (NH2) Broad singlet s (broad) 2H

13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique
carbon atom in the molecule.

Carbon Predicted Chemical Shift (8, ppm)
Aromatic C-NH:z ~146

Aromatic C-CH: ~129

Aromatic CH ~129, ~115

Benzylic CHz ~63

Morpholine -CH2-N- ~54

Morpholine -CHz-O- ~67

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various
functional groups present in 4-(Morpholinomethyl)aniline.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b122153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Aniline) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2800 - 3000 Medium

C=C Stretch (Aromatic) 1500 - 1600 Medium to Strong

C-N Stretch (Aniline) 1250 - 1360 Strong

C-O-C Stretch (Morpholine) 1070 - 1150 Strong

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information about the molecular weight and fragmentation
pattern of the molecule. The monoisotopic mass of 4-(Morpholinomethyl)aniline (C1:H16N20)
is 192.1263 Da[1]. Predicted m/z values for common adducts are also available[?2].

lon Predicted m/z
[M]* 192.1257
[M+H]* 193.1335
[M+Na]* 215.1155

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented
above. These protocols can be adapted for the specific instrumentation available in a
laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of 4-(Morpholinomethyl)aniline.
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o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.
e 1H NMR Acquisition:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction,
and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

o Integrate the signals and determine the chemical shifts and coupling constants.
e 13C NMR Acquisition:

o Following *H NMR acquisition, switch the spectrometer to the 13C channel.

[¢]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

[¢]

A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

[¢]

Process the data similarly to the *H spectrum.

[e]

Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of solid 4-(Morpholinomethyl)aniline directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The spectrum is usually displayed in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 4-(Morpholinomethyl)aniline (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol, acetonitrile).

e Acquisition (Electrospray lonization - ESI):

o Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography system.

o Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas
flow rate, and temperature) to achieve stable ionization.

o Acquire the mass spectrum in positive ion mode to observe protonated molecules
(IM+H]*) and other adducts.

o For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 193.1)
and subject it to collision-induced dissociation (CID) to generate product ions.
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like 4-(Morpholinomethyl)aniline.
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Caption: Workflow for the spectral characterization of 4-(Morpholinomethyl)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 4-(Morpholinomethyl)aniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122153#4-morpholinomethyl-aniline-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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